molecular formula C11H16ClNO2 B1290636 Methyl 2-(benzylamino)propanoate hydrochloride CAS No. 16975-44-3

Methyl 2-(benzylamino)propanoate hydrochloride

Cat. No.: B1290636
CAS No.: 16975-44-3
M. Wt: 229.7 g/mol
InChI Key: FJUWPAKLUHULRE-UHFFFAOYSA-N
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Description

Methyl 2-(benzylamino)propanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, organic synthesis, and materials science.

Biochemical Analysis

Biochemical Properties

Methyl 2-(benzylamino)propanoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in amino acid metabolism. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and the overall metabolic pathways . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses . It also affects gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of target genes. These effects on cellular processes highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under normal storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in in vitro and in vivo settings are essential to understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes . At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and other biochemical processes These interactions can affect metabolic flux and the levels of specific metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important aspects of its biochemical analysis. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. Understanding the transport and distribution of this compound is essential for elucidating its cellular functions.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, depending on its interactions with cellular components

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(benzylamino)propanoate hydrochloride can be synthesized through a Michael addition reaction involving (S)-α-methylbenzylamine, benzylamine, dibutylamine, morpholine, and glycine methyl ester to pentaerythritol tetraacrylate or trimethylolpropane triacrylate . The reaction conditions are typically mild and can be performed in a one-pot reaction, yielding the desired product with good efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters to enhance yield and purity, followed by purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzylamino)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

Methyl 2-(benzylamino)propanoate hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Methyl 2-(benzylamino)propanoate hydrochloride can be compared with similar compounds such as:

    Methyl 2-(benzylamino)propanoate: The non-hydrochloride form of the compound.

    N-benzyl-N-(2-hydroxypropyl)amine: A structurally similar compound with different functional groups.

    Benzylamine derivatives: Compounds with similar benzylamine moieties but different substituents.

The uniqueness of this compound lies in its specific structure and reactivity, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

methyl 2-(benzylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUWPAKLUHULRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16975-44-3
Record name NSC184723
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Record name methyl 2-(benzylamino)propanoate hydrochloride
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